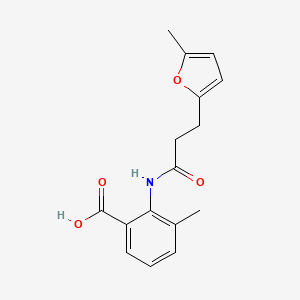

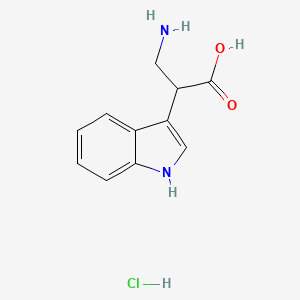

![molecular formula C17H17NO4S2 B2378803 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1259235-29-4](/img/structure/B2378803.png)

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” is a complex organic molecule. It has a molecular formula of C17H17NO4S2 and a molecular weight of 363.451. However, there is limited information available about this specific compound in the literature.

Synthesis Analysis

Molecular Structure Analysis

Chemical Reactions Analysis

The specific chemical reactions involving “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not documented in the literature. However, similar compounds may undergo reactions typical of benzoic acids, sulfonamides, and thioethers2.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Aldose Reductase Inhibitors with Antioxidant Activity

A study by Alexiou and Demopoulos (2010) explored a series of substituted benzenesulfonamides, closely related to the chemical structure , as aldose reductase inhibitors (ARIs) with antioxidant activity. These compounds were tested for their potential in treating long-term diabetic complications, showing promising inhibitory profiles and potent antioxidant potential (Alexiou & Demopoulos, 2010).

Physicochemical Properties and Complex Formation

Chekanova et al. (2014) investigated the acid-base properties, solubility, and chemical stability of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates, demonstrating the importance of these derivatives in forming complexes with metals such as Cu(II), Co(II), and Ni(II). Their work sheds light on the potential use of similar compounds in materials science and coordination chemistry (Chekanova et al., 2014).

Protecting Groups in Organic Synthesis

Petit et al. (2014) reported on the use of the 2-(4-methylphenylsulfonyl)ethenyl group as a protecting group for NH in various organic molecules, indicating the chemical versatility and protective efficacy of similar sulfonamide derivatives in complex organic syntheses (Petit et al., 2014).

Biocatalysis in Drug Metabolism

Zmijewski et al. (2006) explored the application of biocatalysis for producing mammalian metabolites of a biaryl-bis-sulfonamide, demonstrating the role of microbial systems in simulating drug metabolism and providing a tool for the pharmaceutical development of sulfonamide-based drugs (Zmijewski et al., 2006).

Proton Exchange Membranes

Tan et al. (2010) synthesized polybenzimidazoles with sulfophenylsulfonyl pendant groups, highlighting the application of such sulfonamide derivatives in creating proton exchange membranes for fuel cell technologies. This work points to the potential of these compounds in enhancing the efficiency and stability of fuel cells (Tan et al., 2010).

Safety And Hazards

The safety and hazards associated with “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not documented in the literature. As with all chemicals, it should be handled with appropriate safety precautions.

Direcciones Futuras

The potential applications and future directions for “4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid” are not known at this time. Further research and investigation are needed to explore its potential uses and properties.

Propiedades

IUPAC Name |

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKBPUJRAOACWIB-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(4-Methylphenyl)ethenesulfonamido]-3-(methylsulfanyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2378726.png)

![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)

![N-(4-chloro-2-fluorophenyl)-2-[1-[(4-methylpiperidin-1-yl)carbonyl]-3,4-dihydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B2378731.png)

![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)

![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)